molecular formula C21H30N2O B2526051 1-[4-(1-Adamantyl)phenyl]-3-butylurea CAS No. 391230-02-7

1-[4-(1-Adamantyl)phenyl]-3-butylurea

Cat. No. B2526051
CAS RN: 391230-02-7
M. Wt: 326.484
InChI Key: KNXHVGWMDSGNDC-UHFFFAOYSA-N
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Description

The compound 1-[4-(1-Adamantyl)phenyl]-3-butylurea is a derivative of adamantane, which is a unique and robust tricyclic hydrocarbon framework characterized by its high stability and distinctive structure. Adamantane derivatives have been extensively studied due to their potential applications in various fields, including pharmaceuticals, materials science, and supramolecular chemistry. The specific compound incorporates both adamantyl and phenyl groups, which may contribute to interesting chemical and physical properties.

Synthesis Analysis

The synthesis of adamantane derivatives typically involves the functionalization of the adamantane core. For instance, the synthesis of 1,3-bis-(3-arylureido)adamantane receptors, which are structurally related to the compound of interest, has been reported. These receptors are synthesized to exhibit anion binding properties in solution and in the solid state . Although the exact synthesis of 1-[4-(1-Adamantyl)phenyl]-3-butylurea is not detailed in the provided papers, similar synthetic strategies may be employed, such as the functionalization of adamantane with urea derivatives and subsequent modifications to introduce the butyl and phenyl groups.

Molecular Structure Analysis

The molecular structure of adamantane derivatives is often preorganized in a way that allows for specific interactions, such as hydrogen bonding. For example, the X-ray structure of a related receptor indicates that the incorporation of the adamantane moiety preorganizes the receptor in a tweezer-like conformation, which is optimal for the formation of a hydrogen bonding network . This preorganization is crucial for the high selectivity and stability of the complexes formed with anions. The molecular structure of 1-[4-(1-Adamantyl)phenyl]-3-butylurea is likely to exhibit similar preorganization, facilitating its potential interactions with other molecules.

Chemical Reactions Analysis

Adamantane derivatives are known to participate in various chemical reactions. For example, the removal of hydride ions from 1-(alkylaryl)-adamantanes can lead to the formation of different products, depending on the reaction conditions and the presence of reactive sites on the adamantane derivatives . The compound of interest may also undergo reactions at the urea moiety or the phenyl group, leading to the formation of new derivatives or complexes with other molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of adamantane derivatives are influenced by their molecular structure. The robustness of the adamantane core imparts high thermal stability to its derivatives. The presence of functional groups such as urea can introduce properties like hydrogen bonding capability, which can affect solubility and reactivity. The specific physical and chemical properties of 1-[4-(1-Adamantyl)phenyl]-3-butylurea would need to be determined experimentally, but it can be inferred that the compound would exhibit properties consistent with other adamantane derivatives, such as stability and potential for supramolecular interactions .

Scientific Research Applications

Anion Binding and Molecular Interaction Studies

1-[4-(1-Adamantyl)phenyl]-3-butylurea and its derivatives have been explored for their anion binding capabilities in both solution and solid states. These studies involve adamantane bisurea derivatives demonstrating complexation with various anions, including fluoride, chloride, bromide, acetate, nitrate, hydrogen sulfate, and dihydrogen phosphate. The incorporation of the adamantane moiety into these structures is significant for preorganizing the receptor in a tweezer-like conformation, optimizing the formation of a hydrogen bonding network. This structural arrangement facilitates high selectivity and stability of complexes with anions, particularly with dihydrogen phosphate, as evidenced by extensive receptor-anion hydrogen bonds in X-ray structural analyses (Blažek et al., 2013).

Crystal Structure and Molecular Docking

Further research into 1-[4-(1-Adamantyl)phenyl]-3-butylurea derivatives has also focused on their crystal structures and intermolecular interactions. Studies have characterized the crystal structures of these compounds, revealing insights into the conformational effects on crystal packing stabilization. Detailed analyses of intermolecular interactions, including Hirshfeld surface analysis, have been performed to understand the contributions of various contacts in the crystal structure. These investigations underscore the importance of the adamantyl group in influencing the molecular architecture and interactions within crystalline materials (Saeed et al., 2015; Saeed et al., 2014).

Reactivity and Catalytic Properties

The reactivity and potential catalytic applications of 1-[4-(1-Adamantyl)phenyl]-3-butylurea derivatives have been explored in the context of palladium-catalyzed cross-coupling reactions. Monomeric arylpalladium halide complexes, for instance, have been synthesized and characterized, revealing that these complexes may be stabilized by agostic interactions. Such studies highlight the utility of adamantyl-based ligands in facilitating nucleophilic substitutions and cross-coupling reactions, further expanding the applicability of these compounds in synthetic chemistry (Stambuli et al., 2002).

DNA Binding and Anticancer Activities

Research on 1-[4-(1-Adamantyl)phenyl]-3-butylurea derivatives has also delved into their DNA binding capabilities and potential anticancer activities. For instance, novel adamantane-naphthyl thiourea conjugates have been synthesized, with studies revealing their ability to significantly bind to DNA via intercalation and groove binding. These compounds have demonstrated selective cytotoxicity towards cancer cells, highlighting their potential as therapeutic agents (Arshad et al., 2021).

Cholinesterase Inhibitory Activities

Additionally, adamantyl-based derivatives have been evaluated for their cholinesterase inhibitory activities, indicating their potential in treating neurological disorders. Studies have assessed the acetylcholinesterase and butyrylcholinesterase inhibitory activities of these compounds, identifying specific derivatives with strong inhibition effects. Molecular docking analyses have further elucidated the interactions of these inhibitors with target proteins, emphasizing the therapeutic relevance of adamantyl-based compounds (Kwong et al., 2017).

properties

IUPAC Name

1-[4-(1-adamantyl)phenyl]-3-butylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N2O/c1-2-3-8-22-20(24)23-19-6-4-18(5-7-19)21-12-15-9-16(13-21)11-17(10-15)14-21/h4-7,15-17H,2-3,8-14H2,1H3,(H2,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNXHVGWMDSGNDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)NC1=CC=C(C=C1)C23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(1-Adamantyl)phenyl]-3-butylurea

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